molecular formula C9H12N2O2 B381895 Methyl 3-(pyridin-2-ylamino)propanoate CAS No. 55364-85-7

Methyl 3-(pyridin-2-ylamino)propanoate

Cat. No. B381895
CAS RN: 55364-85-7
M. Wt: 180.2g/mol
InChI Key: CKZDJCJSSSCYFN-UHFFFAOYSA-N
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Description

“Methyl 3-(pyridin-2-ylamino)propanoate” is a chemical compound with the empirical formula C9H12N2O2 and a molecular weight of 180.20 . It is a solid in form .


Synthesis Analysis

The synthesis of a similar compound, ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, has been reported . The synthesis involved using 4-(methylamino)-3-nitrobenzoic acid as a starting material to produce 4-(methylamino)-3-nitrobenzoyl chloride, which then reacted with ethyl 3-(pyridin-2-ylamino)propanoate to obtain ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate. The title compound was prepared after the reduction of this compound .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(pyridin-2-ylamino)propanoate” has been characterized by IR, 1H NMR, and single crystal X-ray crystallography .


Physical And Chemical Properties Analysis

“Methyl 3-(pyridin-2-ylamino)propanoate” is a solid compound . It has an empirical formula of C9H12N2O2 and a molecular weight of 180.20 .

Scientific Research Applications

  • Methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates react with various nucleophiles to form acyclic and heterocyclic derivatives. These reactions are significant for the synthesis of N-substituted 2-aminopyridine derivatives and heterocyclic compounds such as pyrroles, imidazol-5-ones, and thiazol-5-ones (Sokolov & Aksinenko, 2010).

  • Dabigatran etexilate, a compound related to Methyl 3-(pyridin-2-ylamino)propanoate, has been synthesized and structurally characterized. This study is significant for understanding the molecular structure and its implications in pharmaceutical applications (Liu et al., 2012).

  • A novel dipeptide derivative, ethyl 2-(3-(4-hydroxyphenyl)-2-(2-(4-phenyl-5-((pyridin-4-ylamino)methyl)-4H-1,2,4-triazol-3-ylthio)acetamido)propanamido)-3-(1H-indol-3-yl)propanoate, has been synthesized and radiolabeled, showing promise as a new imaging agent with good antimicrobial activity (Abdel-Ghany et al., 2013).

  • Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride has been used as an ion-pairing reagent for the separation and determination of common metal ions, showing its utility in environmental and pharmaceutical sample analyses (Belin & Gülaçar, 2005).

  • Synthesis of 5,5-Bis(hydroxymethyl)-N-hydroxypyrrolidin-2-one derivatives involves reducing methyl 3-(5-nitro-l,3-dioxane-5-yl)propanoate derivatives, highlighting the compound's role in organic synthesis (Mironiuk-Puchalska et al., 2008).

Safety And Hazards

“Methyl 3-(pyridin-2-ylamino)propanoate” is classified as causing serious eye damage (Eye Dam. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety data sheet advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends wearing chemical impermeable gloves and ensuring adequate ventilation .

properties

IUPAC Name

methyl 3-(pyridin-2-ylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)5-7-11-8-4-2-3-6-10-8/h2-4,6H,5,7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZDJCJSSSCYFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20971162
Record name Methyl N-pyridin-2-yl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20971162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(pyridin-2-ylamino)propanoate

CAS RN

55780-69-3, 55364-85-7
Record name Methyl N-pyridin-2-yl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20971162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55364-85-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Amrani, PH Secrétan, H Sadou-Yayé… - RSC Advances, 2015 - pubs.rsc.org
Dabigatran etexilate (DABET) is an oral direct thrombin inhibitor that has been approved for the prevention of blood clot formation. As the active pharmaceutical ingredient (API) may …
Number of citations: 10 pubs.rsc.org
LH Du, RJ Long, M Xue, PF Chen, MJ Yang, XP Luo - Catalysts, 2020 - mdpi.com
A continuous-flow procedure for the synthesis of β-amino acid esters has been developed via lipase-catalyzed Michael reaction of various aromatic amines with acrylates. Lipase TL IM …
Number of citations: 4 www.mdpi.com
H Secretan, C Aymes-Chodur, M Bernard, A Solgadi… - academia.edu
Dabigatran etexilate (DABET) is an oral direct thrombin inhibitor that has been approved for the prevention of blood clot formation. As the active pharmaceutical ingredient (API) may …
Number of citations: 2 www.academia.edu

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